

# Glyphosate dimethylamine salt mechanism of action in plants

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An In-Depth Technical Guide to the Plant-Specific Mechanism of Action of **Glyphosate Dimethylamine Salt**

## Authored by a Senior Application Scientist

This guide provides a detailed examination of the biochemical and physiological cascade initiated by **glyphosate dimethylamine salt** in susceptible plants. We will deconstruct its mode of action from initial foliar contact to systemic plant mortality, offering insights grounded in established research for professionals in plant science, herbicide development, and molecular biology.

## Introduction: Formulation and Bioavailability

Glyphosate, chemically N-(phosphonomethyl)glycine, is a weak acid.<sup>[1][2]</sup> In its pure form, it is a crystalline solid with limited solubility, making it difficult to formulate and apply effectively as an herbicide. To enhance its utility, glyphosate is converted into various salts. The dimethylamine salt is one such formulation, created by reacting glyphosate acid with a dimethylamine base.

The primary purpose of creating a salt formulation is to improve the handling, stability, and solubility of the active ingredient.<sup>[2][3][4]</sup> However, it is a critical distinction that the salt portion itself possesses no herbicidal properties.<sup>[1][4][5]</sup> Once the **glyphosate dimethylamine salt** solution is sprayed onto a plant's foliage and absorbed, the salt component dissociates. It is the glyphosate acid anion that is the biologically active molecule responsible for the herbicidal

effect.[4][6][7] Therefore, when comparing different glyphosate products, it is essential to consider the "acid equivalent" (ae), which represents the concentration of the active glyphosate acid, rather than the total active ingredient (ai) concentration of the salt form.[2][6][7]

**Table 1: Comparison of Common Glyphosate Salt Formulations and Acid Equivalents**

Salt Formulation	Lbs Active Ingredient (ai) per Gallon	Lbs Acid Equivalent (ae) per Gallon	Application Rate (fl oz/acre) to Equal 0.75 lb ae/acre
Isopropylamine Salt	4.0	3.0	32
Dimethylamine Salt	4.0	3.0	32
Potassium Salt	5.5	4.5	22
Diammonium Salt	4.0	3.6	27

Note: Data is representative and can vary between specific commercial products. Always consult the product label.[6][7]

## Systemic Uptake and Translocation

Glyphosate is a non-selective, systemic herbicide, meaning it is effective against most plants and is transported throughout the plant's vascular system after application.[8][9][10]

- **Foliar Absorption:** The primary route of entry is through the foliage and other green tissues. [11][12] Commercial formulations contain surfactants that reduce the surface tension of spray droplets, allowing the glyphosate salt to penetrate the waxy cuticle of the leaves more effectively.[11]
- **Phloem Translocation:** Once inside the plant, glyphosate is transported via the phloem—the plant's nutrient transport system.[11][13] As a systemic herbicide, it moves from the source (mature leaves where it is applied) to metabolic sinks, which are areas of active growth.[11] This includes the apical meristems (growing points of shoots and roots), immature leaves, and underground storage tissues like roots and rhizomes.[8][13] This efficient translocation is a key reason for its effectiveness, as it allows the herbicide to kill the entire plant, including

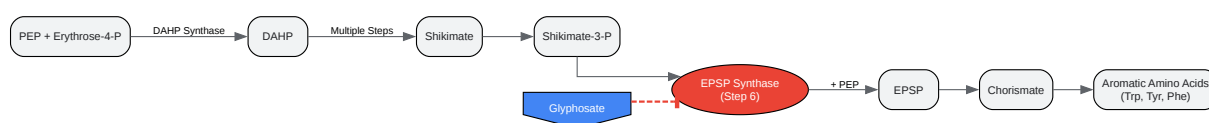
its root system, preventing regrowth.[1][9] Plants are largely unable to metabolize glyphosate, so the molecule remains intact as it moves to its site of action.[1][8]

## Primary Mechanism of Action: Inhibition of the Shikimate Pathway

The lethality of glyphosate stems from its highly specific inhibition of a single, vital enzyme: 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[3][14][15] This enzyme is a critical component of the shikimate pathway.

### The Shikimate Pathway

The shikimate pathway is a seven-step metabolic route used by plants, bacteria, fungi, and algae to synthesize the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[12][14][16] These amino acids are essential building blocks for proteins and are precursors to a vast array of secondary metabolites vital for plant life, including lignin, alkaloids, and plant hormones like auxin.[15] Crucially, this pathway is absent in animals, which must obtain these aromatic amino acids from their diet.[15][16][17] This metabolic difference is the basis for glyphosate's low direct toxicity to mammals and other animals.[8]



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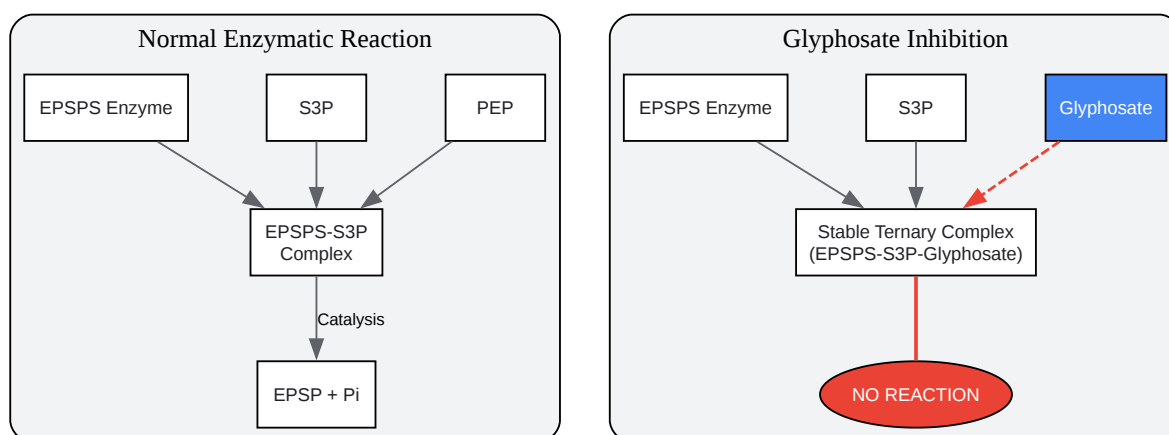
Caption: The Shikimate Pathway and the site of inhibition by glyphosate.

### Molecular Inhibition of EPSP Synthase

The EPSPS enzyme catalyzes the reaction between shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) to form 5-enolpyruvylshikimate-3-phosphate (EPSP).[9][17] Glyphosate's molecular structure is similar to that of PEP.[18] This similarity allows it to act as a potent inhibitor.

The inhibition mechanism is a classic example of enzyme kinetics:

- **Ordered Binding:** The substrate S3P first binds to the active site of the EPSPS enzyme, forming a binary EPSPS-S3P complex.[19]
- **Competitive Inhibition:** Glyphosate then binds to this complex.[18] It acts as a competitive inhibitor with respect to the second substrate, PEP, occupying its binding site.[17][20]
- **Transition State Mimicry:** Glyphosate is considered a transition state analog. It binds more tightly to the EPSPS-S3P complex than PEP itself, forming a highly stable, dead-end ternary complex (EPSPS-S3P-Glyphosate).[17][18][21] The dissociation rate of glyphosate from this complex is approximately 2,300 times slower than that of PEP, effectively inactivating the enzyme.[18]



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Caption: Glyphosate competitively inhibits the EPSPS enzyme.

## Downstream Physiological Consequences

The shutdown of the EPSPS enzyme triggers a cascade of physiological disruptions leading to plant death.

- **Depletion of Aromatic Amino Acids:** The most direct consequence is the cessation of aromatic amino acid production.[\[8\]](#)[\[15\]](#) This halts the synthesis of essential proteins required for growth and development, leading to stunted growth.[\[8\]](#)
- **Deregulation of the Shikimate Pathway:** The shikimate pathway is regulated by feedback inhibition, where its products (aromatic amino acids) signal the initial enzyme (DAHP synthase) to slow down.[\[18\]](#) When glyphosate blocks the pathway, the levels of these regulatory amino acids plummet. This loss of feedback control causes the pathway to run unchecked, massively draining carbon and energy as it converts precursors into shikimate-3-phosphate.[\[18\]](#)
- **Massive Shikimate Accumulation:** With EPSPS blocked, its substrate, S3P, accumulates and is rapidly converted back to shikimate. This leads to an enormous buildup of shikimate in plant tissues, which can account for up to 16% of the plant's total dry weight.[\[18\]](#) This represents a significant waste of cellular resources and is considered a major contributor to glyphosate's phytotoxicity.
- **Secondary Metabolic Effects:** Beyond the primary mechanism, glyphosate is also a strong chelator of metal cations.[\[22\]](#) It can immobilize essential micronutrients like manganese, iron, and zinc, both in the soil and within the plant. This can further weaken the plant by disrupting other enzymatic processes, including those involved in photosynthesis and disease resistance.[\[22\]](#)[\[23\]](#)

Visible symptoms in susceptible plants, such as yellowing of new leaves (chlorosis), wilting, and browning (necrosis), typically appear within 4 to 20 days after application, depending on the plant species and environmental conditions.[\[3\]](#)[\[8\]](#)

## Experimental Protocols for Mechanistic Validation

To study the mechanism of action of glyphosate, researchers employ several key experimental workflows.

### Protocol: In Vitro EPSPS Enzyme Inhibition Assay

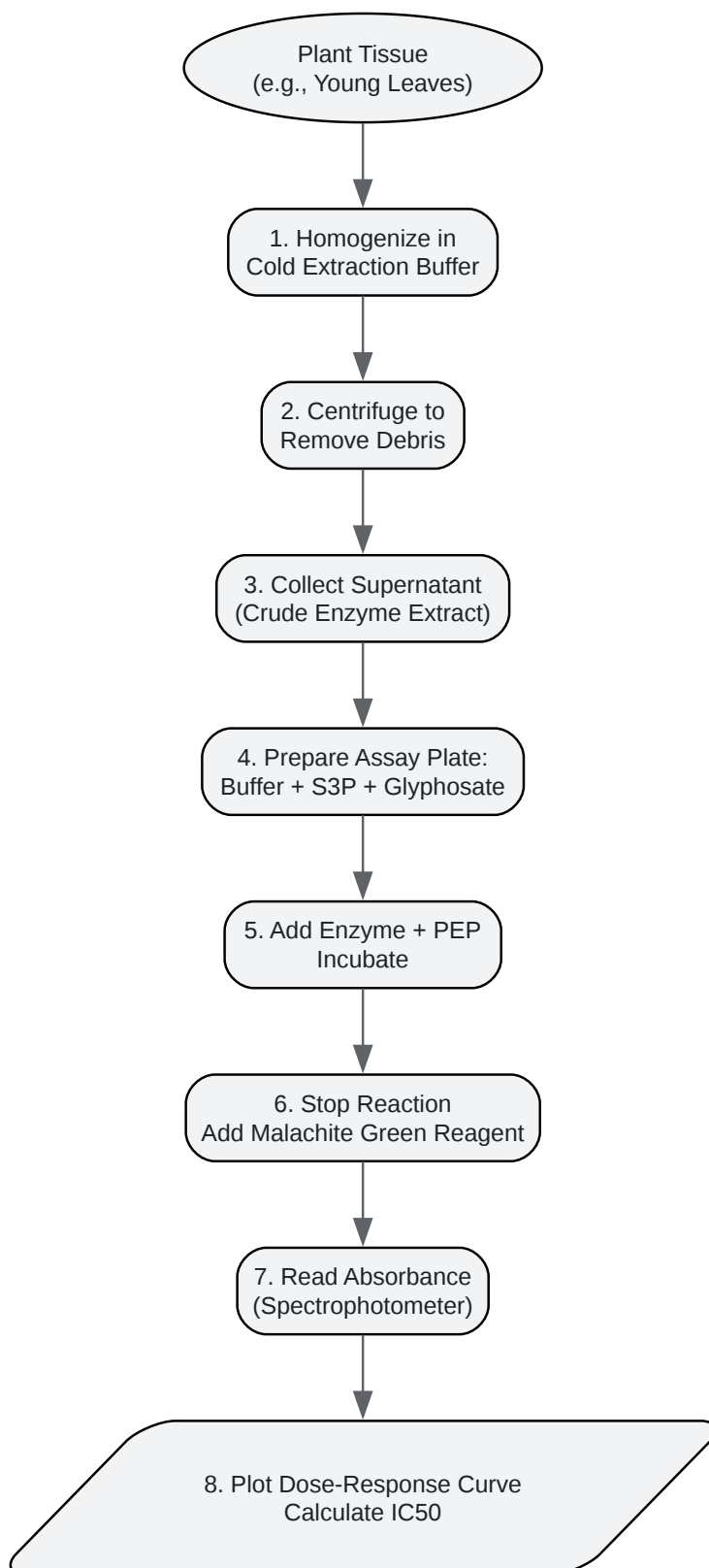
This assay directly measures the inhibitory effect of glyphosate on the activity of the EPSPS enzyme.

Objective: To determine the concentration of glyphosate required to inhibit 50% of EPSPS enzyme activity ( $IC_{50}$ ).

Methodology:

- Enzyme Extraction:
  - Homogenize fresh plant tissue (e.g., young leaves of pea or maize) in a cold extraction buffer (e.g., Tris-HCl pH 7.5, containing PVPP, DTT, and protease inhibitors) to prevent protein degradation.
  - Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.
  - Collect the supernatant containing the soluble proteins, including EPSPS. Determine the total protein concentration using a Bradford or BCA assay.
- Enzyme Assay:
  - Prepare a reaction mixture in a microplate well containing buffer, the first substrate (Shikimate-3-Phosphate), and varying concentrations of **glyphosate dimethylamine salt**.
  - Initiate the reaction by adding the second substrate (Phosphoenolpyruvate) and a fixed amount of the enzyme extract.
  - Incubate the reaction at a controlled temperature (e.g., 25°C) for a set time (e.g., 20 minutes).
- Detection:
  - The reaction produces inorganic phosphate (Pi) as a byproduct. Stop the reaction and quantify the amount of Pi produced using a colorimetric method, such as the malachite green assay. The absorbance is read on a spectrophotometer (e.g., at 620 nm).
- Data Analysis:
  - Plot the enzyme activity (rate of Pi production) against the logarithm of the glyphosate concentration.

- Fit the data to a dose-response curve to calculate the  $IC_{50}$  value.



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Caption: Experimental workflow for an in vitro EPSPS inhibition assay.

## Protocol: Quantification of Shikimate Accumulation in Planta

This protocol validates the effect of glyphosate on the shikimate pathway within a living plant.

Objective: To measure the accumulation of shikimate in plant tissues following glyphosate treatment.

Methodology:

- Plant Treatment:
  - Grow susceptible plants (e.g., barley or soybean) to a specific growth stage (e.g., 2-3 leaf stage).
  - Treat plants with a sublethal dose of **glyphosate dimethylamine salt** via foliar spray. Include a control group sprayed only with water and surfactant.
- Sample Collection:
  - Harvest leaf tissue at various time points after treatment (e.g., 0, 24, 48, 72 hours).
  - Immediately freeze the samples in liquid nitrogen to halt metabolic activity and store at -80°C.
- Metabolite Extraction:
  - Grind the frozen tissue to a fine powder.
  - Extract metabolites using a solvent, typically an acidified aqueous methanol solution.
  - Centrifuge to pellet solids and collect the supernatant.
- Sample Analysis (LC-MS/MS):



- Analyze the extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.[24][25]
- Chromatography: Separate shikimate from other plant metabolites using a suitable column, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is effective for polar compounds like glyphosate and its metabolites.[26]
- Mass Spectrometry: Use a tandem mass spectrometer (e.g., a triple quadrupole) operating in negative ion mode to detect and quantify shikimate based on its specific mass-to-charge ratio ( $m/z$ ) and fragmentation pattern.
- Data Analysis:
  - Construct a calibration curve using pure shikimate standards.
  - Quantify the concentration of shikimate in the plant samples and compare the levels between glyphosate-treated and control plants over time.

## Conclusion

The herbicidal activity of **glyphosate dimethylamine salt** is a direct result of its dissociation in planta to the glyphosate acid, which is then systemically translocated to metabolic sinks. There, it potently and specifically inhibits the EPSPS enzyme in the shikimate pathway. This singular action triggers a cascade of metabolic failures, including the depletion of essential aromatic amino acids and the toxic accumulation of shikimate, culminating in systemic plant death. The specificity of this target, which is absent in animals, underpins its widespread use in agriculture. Understanding this detailed mechanism is fundamental for developing new herbicidal technologies, managing herbicide resistance, and assessing the broader physiological impacts on plant life.

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